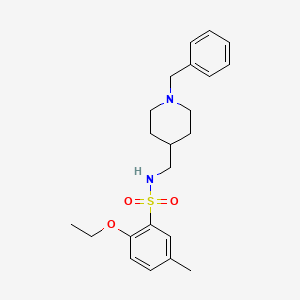

N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

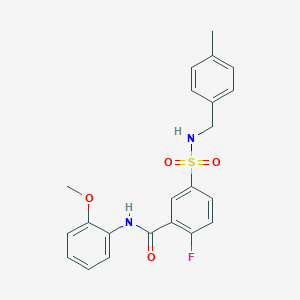

The compound “N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide” seems to be a complex organic compound. It likely contains a benzylpiperidine structure, which is common in many pharmaceuticals .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as “N′-(1-benzylpiperidin-4-yl)acetohydrazide” have been synthesized as part of studies into new Fentanyl-derived opioid compounds . The synthesis involved the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure was found to be monoclinic Cc with specific unit cell parameters .Scientific Research Applications

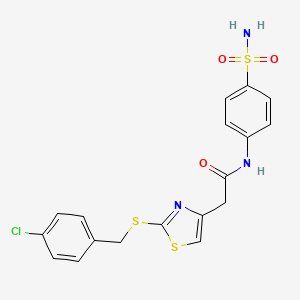

Synthesis and Drug Development

- The compound has been explored in the synthesis of various pharmacologically active molecules. For example, research has shown its utility in creating benzensulfonamides with potential anti-HIV and antifungal activities. This highlights its role as a versatile intermediate in medicinal chemistry for the development of new therapeutic agents (Zareef et al., 2007).

Antimicrobial and Antifungal Applications

- Studies indicate that derivatives of benzensulfonamides, including compounds structurally related to N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide, possess antimicrobial and antifungal properties. This suggests potential applications in combating infectious diseases (M. Abbasi et al., 2017).

Anti-inflammatory and Analgesic Research

- The synthesis of sulfonamide derivatives has been explored for their anti-inflammatory and analgesic properties. Compounds synthesized using similar methods have shown significant potential in preclinical models, pointing towards the role of such compounds in developing new treatments for inflammation and pain (Hiromasa Hashimoto et al., 2002).

Anticancer Activity

- Certain derivatives have been investigated for their anticancer activities, demonstrating the broad therapeutic potential of molecules synthesized using this compound as a starting point. These studies underline the importance of structural modification in creating effective anticancer agents (N. Abbassi et al., 2014).

Antituberculosis (TB) Potential

- Research into sulfonamide derivatives has also included their potential application in treating tuberculosis, with some compounds showing higher potency than existing TB treatments. This suggests a promising avenue for the development of new antituberculosis therapies (Satish R. Malwal et al., 2012).

properties

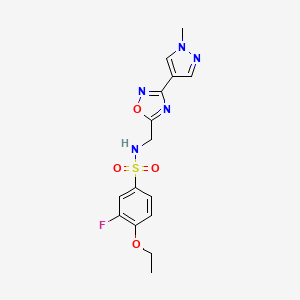

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-ethoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-3-27-21-10-9-18(2)15-22(21)28(25,26)23-16-19-11-13-24(14-12-19)17-20-7-5-4-6-8-20/h4-10,15,19,23H,3,11-14,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRRPQMCFKJKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-[3-ethoxy-4-(pentyloxy)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2654250.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2654254.png)

![N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2654255.png)

![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one](/img/structure/B2654257.png)

![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2654265.png)

![(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2654266.png)

![2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2654272.png)